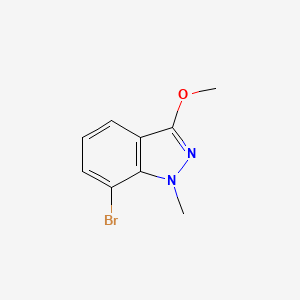

7-Bromo-3-methoxy-1-methyl-1H-indazole

Beschreibung

7-Bromo-3-methoxy-1-methyl-1H-indazole (CAS: 1936215-64-3) is a substituted indazole derivative characterized by a bromine atom at position 7, a methoxy group at position 3, and a methyl group at position 1 on the indazole scaffold. This compound is commercially available with a purity of ≥97% and is frequently utilized in medicinal chemistry and pharmaceutical research as a building block for drug discovery . Its structural features—specifically the electron-withdrawing bromine and methoxy groups—contribute to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for synthesizing more complex molecules .

Eigenschaften

Molekularformel |

C9H9BrN2O |

|---|---|

Molekulargewicht |

241.08 g/mol |

IUPAC-Name |

7-bromo-3-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-6(9(11-12)13-2)4-3-5-7(8)10/h3-5H,1-2H3 |

InChI-Schlüssel |

GMXBXFSHSBTVJP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=CC=C2Br)C(=N1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Brom-3-methoxy-1-methyl-1H-indazol kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Bromierung von 3-Methoxy-1-methyl-1H-indazol unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform bei Raumtemperatur oder leicht erhöhten Temperaturen statt.

Ein weiteres Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer. Zum Beispiel kann die Reaktion von 2-Bromanilin mit Methylisocyanat, gefolgt von Cyclisierung, 7-Brom-3-methoxy-1-methyl-1H-indazol ergeben. Diese Methode kann die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen erfordern, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 7-Brom-3-methoxy-1-methyl-1H-indazol kann große Bromierungsreaktionen unter Verwendung von automatisierten Systemen umfassen, um eine präzise Steuerung der Reaktionsparameter zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Brom-3-methoxy-1-methyl-1H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile durch nucleophile Substitutionsreaktionen ersetzt werden. Gängige Reagenzien für diese Reaktionen sind Natriumazid, Kaliumcyanid und Amine.

Oxidationsreaktionen: Die Methoxygruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden, indem man Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen oder die Methoxygruppe in eine Hydroxylgruppe umzuwandeln, indem man Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Natriumazid in Dimethylformamid (DMF) bei erhöhten Temperaturen.

Oxidation: Kaliumpermanganat in wässriger Lösung unter Rückflussbedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.

Hauptprodukte, die gebildet werden

Substitution: Bildung von Azido-, Cyano- oder Aminoderivaten.

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von debromierten oder hydroxylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Brom-3-methoxy-1-methyl-1H-indazol hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es an bestimmte molekulare Ziele wie Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Das Vorhandensein des Bromatoms kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Ziele verbessern. Die Methoxy- und Methylgruppen können die pharmakokinetischen Eigenschaften der Verbindung beeinflussen, wie z. B. Löslichkeit und metabolische Stabilität.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity for certain targets. The methoxy and methyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations :

Positional Isomerism: The placement of bromine (e.g., C5 vs. C7) significantly alters electronic properties.

Halogen Substitution : Replacing methoxy with iodine (as in 7-bromo-3-iodo-1H-indazole) introduces a heavier halogen, enhancing polarizability and utility in metal-catalyzed reactions or imaging probes .

Methylation Effects : The N1-methyl group in the target compound improves solubility in organic solvents and may reduce intermolecular hydrogen bonding, favoring specific binding interactions in drug-receptor complexes .

Biologische Aktivität

7-Bromo-3-methoxy-1-methyl-1H-indazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

7-Bromo-3-methoxy-1-methyl-1H-indazole is characterized by the following structural features:

- Indazole Ring : A bicyclic structure contributing to its biological activity.

- Bromine Substitution : Located at the 7-position, which may enhance binding affinity to biological targets.

- Methoxy Group : Positioned at the 3-position, influencing solubility and reactivity.

- Methyl Group : At the 1-position, affecting pharmacokinetic properties.

The molecular formula is with a molecular weight of approximately 227.09 g/mol .

Antimicrobial Properties

Research indicates that 7-Bromo-3-methoxy-1-methyl-1H-indazole exhibits antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although further studies are needed to elucidate the exact mechanisms involved.

Anticancer Potential

One of the most promising applications of 7-Bromo-3-methoxy-1-methyl-1H-indazole is in cancer treatment. It has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The bromine atom's presence may enhance its ability to interact with DNA or other cellular targets, leading to apoptosis in cancer cells .

The biological activity of 7-Bromo-3-methoxy-1-methyl-1H-indazole can be attributed to its interaction with various enzymes and receptors:

- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of CYP1A2, which may affect the metabolism of co-administered drugs and lead to altered pharmacokinetics .

- Enzyme Interaction : Its unique structure allows it to bind effectively to specific enzymes involved in disease processes, potentially modulating their activity.

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Case Studies

- Antimicrobial Efficacy : In a study assessing various indazole derivatives, 7-Bromo-3-methoxy-1-methyl-1H-indazole exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Line Testing : A series of experiments on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.